N-allyl-2-chloro-N-phenylacetamide
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Overview
Description
“N-allyl-2-chloro-N-phenylacetamide” is a chemical compound with the empirical formula C11H12ClNO . It has a molecular weight of 209.67 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of “this compound” isC=CCN(C(CCl)=O)C1=CC=CC=C1
. This provides a way to visualize the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid compound . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the resources I found.Scientific Research Applications
Electrochemical Reduction Applications
The electrochemical reduction of 2-chloro-N-phenylacetamides, including compounds similar to N-allyl-2-chloro-N-phenylacetamide, has been explored at carbon and silver cathodes in dimethylformamide (DMF). This research demonstrates the feasibility of using electrochemical methods to cleave carbon-chlorine bonds in chloroacetamides, leading to the formation of dechlorinated amide products and N-alkyl-N-phenylanilines. The study provides insights into the mechanisms of electrochemical reductions, involving both radical and carbanion intermediates, depending on the substrate structure (Pasciak et al., 2014).
Microwave-Assisted Benzylation
N-Phenyl-2-phenylacetamide, structurally related to this compound, has been alkylated under microwave irradiation without the use of solvents. This method highlights the potential of microwave-assisted synthesis to efficiently produce N-alkylated products, with N-alkylation being the predominant pathway. This research could be relevant for the modification of this compound to enhance its properties or for the synthesis of derivatives (Mijin et al., 2008).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
2-Chloro-N-phenylacetamide has been utilized as a building block for the synthesis of thiazolo[3,2-a]pyrimidinones, indicating its potential as a versatile precursor for heterocyclic compounds. The methodology involves the formation of ring-annulated products through the elimination of by-products like aniline. This synthetic approach could be applicable to this compound for the generation of novel heterocyclic structures with potential biological activities (Janardhan et al., 2014).
Antifungal Activity Studies
2-Chloro-N-phenylacetamide has shown promising antifungal activity against strains of Aspergillus niger, suggesting its potential as a lead compound for antifungal drug development. The study also explored its mechanism of action, likely involving interaction with ergosterol in the fungal plasma membrane, and assessed its cytotoxic and genotoxic profiles, indicating a low potential for harm. This research opens the door for further investigation into the antifungal applications of chloroacetamides, including this compound, and their optimization for clinical use (Ferreira et al., 2023).
Catalytic Synthesis Innovations
The catalytic synthesis of N-phenylacetamide, a compound related to this compound, using thiamine hydrochloride represents a novel green synthesis technology. This method features high recovery, fewer side effects, and simple post-treatment processes, highlighting an eco-friendly approach to synthesizing acetamide derivatives. Such catalytic methods could potentially be adapted for the synthesis of this compound, offering a more sustainable and efficient production route (Feng, 2012).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-phenyl-N-prop-2-enylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-2-8-13(11(14)9-12)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAYWAKBIPTVNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560011 |
Source
|
Record name | 2-Chloro-N-phenyl-N-(prop-2-en-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60901-60-2 |
Source
|
Record name | 2-Chloro-N-phenyl-N-(prop-2-en-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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